4-Oxo-4H-1-benzopyran-3-sulfonyl chloride
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Overview
Description
4-Oxo-4H-chromene-3-sulfonyl chloride is a chemical compound belonging to the chromene family, known for its diverse biological and pharmacological propertiesThe sulfonyl chloride group in 4-Oxo-4H-chromene-3-sulfonyl chloride makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4H-chromene-3-sulfonyl chloride typically involves the reaction of 4-Oxo-4H-chromene-3-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Oxo-4H-chromene-3-carboxylic acid+Chlorosulfonic acid→4-Oxo-4H-chromene-3-sulfonyl chloride+By-products
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using large reactors with precise temperature and pressure control. The use of solvents such as dichloromethane or chloroform can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is purified through recrystallization or distillation to obtain high-purity 4-Oxo-4H-chromene-3-sulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Reduction Reactions: The compound can be reduced to form 4-Oxo-4H-chromene-3-sulfonic acid.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate the coupling process.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Oxo-4H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-chromene-3-sulfonyl chloride involves its ability to interact with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
4-Chloro-chromen-2-one: A related compound with a chloro group instead of a sulfonyl chloride group.
4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride: A derivative with an additional butylamino group.
Comparison: 4-Oxo-4H-chromene-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. Compared to 4-Chloro-chromen-2-one, it offers more functionalization options, making it suitable for a broader range of applications. The presence of the sulfonyl chloride group also enhances its ability to form stable covalent bonds with biological molecules, making it a potent inhibitor in biochemical studies .
Properties
CAS No. |
91913-34-7 |
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Molecular Formula |
C9H5ClO4S |
Molecular Weight |
244.65 g/mol |
IUPAC Name |
4-oxochromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClO4S/c10-15(12,13)8-5-14-7-4-2-1-3-6(7)9(8)11/h1-5H |
InChI Key |
XADNNLGFKOJNQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)S(=O)(=O)Cl |
Origin of Product |
United States |
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